PiperlotineC
Overview
Description
Biochemical Basis of Piperine's Interaction with Drug Metabolism
Piperine, a major component of black and long peppers, has been shown to significantly enhance drug bioavailability. This enhancement is attributed to piperine's ability to inhibit various drug-metabolizing enzymes in the liver. Studies have demonstrated that piperine can inhibit reactions such as arylhydrocarbon hydroxylation and ethylmorphine-N-demethylation in a dose-dependent manner. The inhibition appears to be noncompetitive and affects multiple cytochrome P-450 forms, suggesting that piperine is a nonspecific inhibitor of drug metabolism. Oral administration of piperine in rats has been observed to inhibit hepatic enzymes and prolong the effects of certain drugs, indicating its potent inhibitory effects on drug metabolism .
Modulation of Intestinal Permeability by Piperine
Piperine's ability to enhance drug bioavailability may also be due to its effects on intestinal permeability. It is hypothesized that piperine interacts with membrane lipids and proteins, altering the
Scientific Research Applications
- Anticancer and Senostatic Drug
- Field : Biochemistry and Pharmaceutical Sciences .
- Application : Piperine has been studied for its potential as an anticancer and senostatic (anti-aging) drug .
- Methods : The effect of piperine on cytotoxicity and cell proliferation was tested by lactate dehydrogenase (LDH) or water-soluble tetrazolium salt (WST) assay .
- Results : Piperine induced high cytotoxicity in various cancer cell lines, but led to the proliferation of premature senescent cells .
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Antioxidant and Anti-inflammatory
- Field : Biochemistry and Pharmaceutical Sciences .
- Application : Piperine has been studied for its potential as an antioxidant and anti-inflammatory agent .
- Methods : The antioxidant and anti-inflammatory effects of piperine were tested using various in vitro and in vivo models .
- Results : Piperine showed significant antioxidant and anti-inflammatory activities .
-
Antibacterial
- Field : Microbiology .
- Application : Piperine has been studied for its potential as an antibacterial agent .
- Methods : The antibacterial activity of piperine was tested against various bacterial strains using disc diffusion and broth dilution methods .
- Results : Piperine showed significant antibacterial activity against various bacterial strains .
-
Neuroprotective
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Hepatoprotective
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Bioavailability Enhancer
- Field : Pharmacology .
- Application : Piperine has been studied for its potential as a bioavailability enhancer .
- Methods : The bioavailability enhancing effects of piperine were tested by co-administering it with various drugs and observing the changes in drug absorption .
- Results : Piperine significantly enhanced the bioavailability of various drugs .
-
Immunomodulatory
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Antimetastatic and Antitumor
- Field : Oncology .
- Application : Piperine has been studied for its potential as an antimetastatic and antitumor agent .
- Methods : The antimetastatic and antitumor effects of piperine were tested using various in vitro and in vivo models .
- Results : Piperine showed significant antimetastatic and antitumor activities .
-
Treatment of Various Diseases
- Field : Medicine .
- Application : Piperine has been studied for its potential in the treatment of various diseases such as diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis .
- Methods : The therapeutic effects of piperine were tested using various in vitro and in vivo models .
- Results : Piperine showed significant therapeutic benefits in patients suffering from these diseases .
-
Bio-enhancers
- Field : Pharmacology .
- Application : Piperine has been studied for its potential as a bio-enhancer .
- Methods : The bio-enhancing effects of piperine were tested by co-administering it with various drugs and observing the changes in drug absorption .
- Results : Piperine significantly enhanced the bioavailability of various drugs .
-
Regulation of Multiple Signaling Molecules
- Field : Molecular Biology .
- Application : Piperine has been studied for its potential in regulating multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
- Methods : The regulatory effects of piperine were tested using various in vitro and in vivo models .
- Results : Piperine showed significant regulatory activities .
properties
IUPAC Name |
(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxycinnamoyl)pyrrolidine | |
CAS RN |
1703-35-1 | |
Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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